molecular formula C11H15NO2S B11172526 Acetamide, N-tetrahydrofurfuryl-2-(2-thienyl)-

Acetamide, N-tetrahydrofurfuryl-2-(2-thienyl)-

Cat. No.: B11172526
M. Wt: 225.31 g/mol
InChI Key: FBBGQQWNZLUCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-tetrahydrofurfuryl-2-(2-thienyl)- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrahydrofurfuryl group and a thienyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-tetrahydrofurfuryl-2-(2-thienyl)- typically involves the reaction of tetrahydrofurfurylamine with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-tetrahydrofurfuryl-2-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products include sulfoxides and sulfones.

    Reduction: The major products include the corresponding amines.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of a hydrogen atom on the thienyl group.

Scientific Research Applications

Acetamide, N-tetrahydrofurfuryl-2-(2-thienyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-tetrahydrofurfuryl-2-(2-thienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-tetrahydrofurfuryl-2-chloro-
  • Acetamide, N-tetrahydrofurfuryl-2,2,2-trichloro-
  • Acetamide, N-2-thienyl-

Uniqueness

Acetamide, N-tetrahydrofurfuryl-2-(2-thienyl)- is unique due to the presence of both tetrahydrofurfuryl and thienyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C11H15NO2S/c13-11(7-10-4-2-6-15-10)12-8-9-3-1-5-14-9/h2,4,6,9H,1,3,5,7-8H2,(H,12,13)

InChI Key

FBBGQQWNZLUCCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.